molecular formula C18H21N3O2 B8451006 2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide

2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide

Cat. No. B8451006
M. Wt: 311.4 g/mol
InChI Key: SKAPFLYTJSVTBF-UHFFFAOYSA-N
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Patent
US08207153B2

Procedure details

A solution of compound 7 (0.3 g) and 10% Pd/C (30 mg) in methanol (35 mL) was stirred under hydrogen (1 atm) for 1.5 h. The mixture was filtered through a bed of CELITE® and the filtrate was concentrated to provide a yellow solid product, intermediate compound 2. ESI-MS m/z=312 (MH+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-])=O)[C:9]=2[C:10]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:11])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>CO.[Pd]>[NH2:23][C:19]1[CH:20]=[CH:21][CH:22]=[C:8]([CH2:7][N:1]2[CH2:2][CH2:3][O:4][CH2:5][CH2:6]2)[C:9]=1[C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:11]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N1(CCOCC1)CC1=C(C(=O)NC2=CC=CC=C2)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC=CC=C2)C(=CC=C1)CN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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